5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of bromopyrimidines. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperidin-2-yl group at the 4th position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
One common method involves the bromination of 2-amino-4-methylpyrimidine, followed by further modification and coupling with piperidine . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit protein kinases such as Protein Kinase B (PKB or Akt), which play a crucial role in cell proliferation and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride can be compared with other bromopyrimidine derivatives:
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but with a piperazine ring instead of a piperidine ring.
5-Bromo-2-chloropyrimidin-4-amine: Contains a chlorine atom instead of a piperidin-2-yl group.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of Protein Kinase B and have shown potential in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H15BrCl2N4 |
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Molecular Weight |
330.05 g/mol |
IUPAC Name |
5-bromo-4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H13BrN4.2ClH/c10-6-5-13-9(11)14-8(6)7-3-1-2-4-12-7;;/h5,7,12H,1-4H2,(H2,11,13,14);2*1H |
InChI Key |
SJXAZVFZHKMJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NC=C2Br)N.Cl.Cl |
Origin of Product |
United States |
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